Cas no 2229021-80-9 (3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol
- 2229021-80-9
- EN300-1784758
-
- インチ: 1S/C10H22N2O/c1-10(7-11,8-13)9-5-3-4-6-12(9)2/h9,13H,3-8,11H2,1-2H3
- InChIKey: NJCJGEYQHRSQIY-UHFFFAOYSA-N
- SMILES: OCC(C)(CN)C1CCCCN1C
計算された属性
- 精确分子量: 186.173213330g/mol
- 同位素质量: 186.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- XLogP3: 0.2
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784758-0.1g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1784758-0.25g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1784758-0.5g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1784758-1.0g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1784758-10g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1784758-10.0g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1784758-0.05g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1784758-1g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1784758-2.5g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1784758-5.0g |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |
2229021-80-9 | 5g |
$3396.0 | 2023-06-02 |
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-olに関する追加情報
Comprehensive Analysis of 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol (CAS No. 2229021-80-9)
The compound 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol (CAS No. 2229021-80-9) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and chemical research. This amino alcohol derivative features a piperidine ring and a propanol backbone, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its role as a chiral building block for drug development, given its stereochemical complexity and functional group diversity.
In the context of modern drug discovery, 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol is often explored for its potential in central nervous system (CNS) targeting due to the presence of the piperidine moiety, a common pharmacophore in neuroactive compounds. Its amino alcohol functionality also makes it relevant for designing enzyme inhibitors or receptor modulators, aligning with current trends in precision medicine. The compound's CAS No. 2229021-80-9 is frequently searched in academic databases, reflecting growing interest in its synthetic pathways and biological activities.
From a synthetic chemistry perspective, 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol poses intriguing challenges due to its steric hindrance and multiple stereocenters. Recent publications highlight innovative methods for its asymmetric synthesis, leveraging organocatalysis or transition metal complexes. These advancements address the demand for high-purity enantiomers in pharmaceutical applications, a topic frequently queried in AI-driven literature searches.
The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, are critical for drug-likeness assessments—a hot topic in computational chemistry circles. Molecular docking studies suggest potential interactions with G-protein-coupled receptors (GPCRs), which could explain its relevance in neuropharmacology research. Such findings align with frequent search engine queries about structure-activity relationships (SAR) of nitrogen-containing heterocycles.
Industrial applications of CAS No. 2229021-80-9 extend to specialty chemicals manufacturing, where its multifunctional structure serves as a precursor for corrosion inhibitors or polymer additives. These applications resonate with sustainability trends, as researchers seek eco-friendly alternatives to traditional materials. The compound's thermal stability and solubility profile are often discussed in patent literature, addressing common technical questions from chemical engineers.
Analytical characterization of 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol typically involves NMR spectroscopy and mass spectrometry, with particular emphasis on distinguishing its diastereomers. This aligns with laboratory professionals' frequent searches about chiral separation techniques. Recent studies also employ X-ray crystallography to elucidate its solid-state conformation, contributing to the broader discussion on molecular packing in crystalline materials.
In regulatory contexts, the compound's safety profile remains a key consideration, though current data classifies it as non-hazardous under standard handling conditions. This distinction is crucial for researchers comparing structural analogs with varying toxicity thresholds—a recurring theme in green chemistry forums. The absence of reactive functional groups in its structure further enhances its appeal for scalable synthesis.
Future research directions for CAS No. 2229021-80-9 may explore its bioconjugation potential for prodrug design or its utility in metal-organic frameworks (MOFs). These cutting-edge applications correspond with rising interest in multifunctional molecular architectures, as evidenced by trending keywords in scientific search engines. The compound's modular synthetic routes also position it as a candidate for combinatorial chemistry libraries.
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